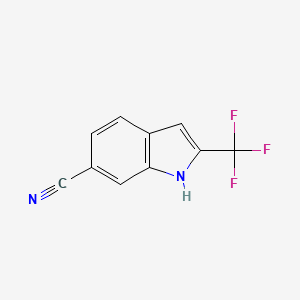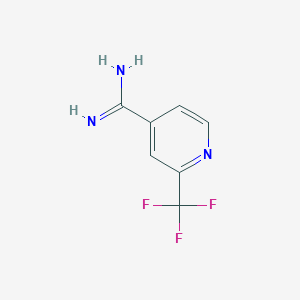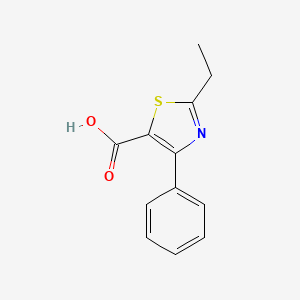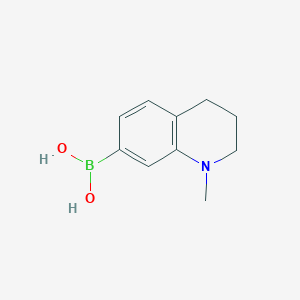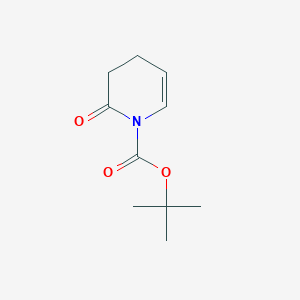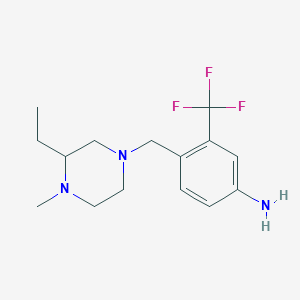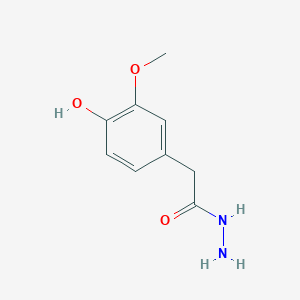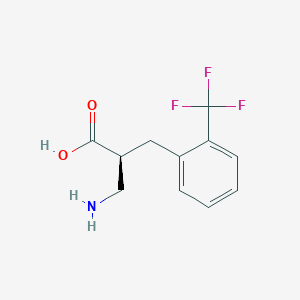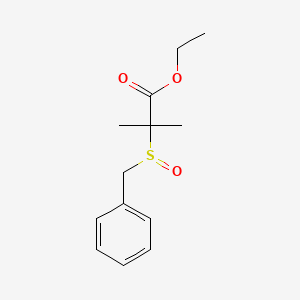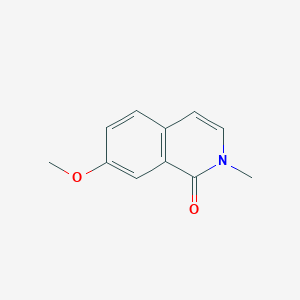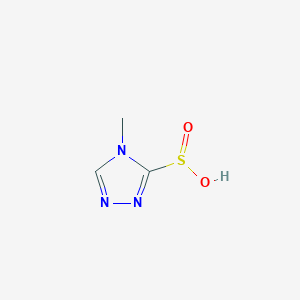
1-(4-Methylthiophen-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylthiophen-2-yl)ethan-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of a methyl group at the 4-position of the thiophene ring and an ethan-1-ol group at the 1-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 1-(4-Methylthiophen-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylthiophene with ethylene oxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-(4-Methylthiophen-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding thiophene derivative with a reduced alcohol group using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylthiophen-2-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential use in drug development, particularly for their anti-cancer and anti-viral activities.
Wirkmechanismus
The mechanism of action of 1-(4-Methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylthiophen-2-yl)ethan-1-ol can be compared with other similar thiophene derivatives, such as:
1-(3-Methylthiophen-2-yl)ethan-1-ol: This compound has a methyl group at the 3-position instead of the 4-position, which can lead to different chemical and biological properties.
2-(4-Methylthiophen-2-yl)ethan-1-ol: This compound has the ethan-1-ol group at the 2-position, which may affect its reactivity and applications.
4-Methylthiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of an ethan-1-ol group, making it more acidic and suitable for different types of reactions.
Eigenschaften
Molekularformel |
C7H10OS |
|---|---|
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
1-(4-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-5-3-7(6(2)8)9-4-5/h3-4,6,8H,1-2H3 |
InChI-Schlüssel |
JPCSLEDJQGIZQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



